[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone
Description
[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone is a synthetic small molecule featuring a piperidine core substituted with an amino group and a trifluoromethyl (CF₃) moiety at positions 3 and 4, respectively. The piperidine ring is linked via a methanone bridge to a 2-methyl-1,3-dihydroindenyl group, a bicyclic aromatic system.
Properties
IUPAC Name |
[3-amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O/c1-16(8-11-4-2-3-5-12(11)9-16)15(23)22-7-6-13(14(21)10-22)17(18,19)20/h2-5,13-14H,6-10,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOWTYKFWYMZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)C(=O)N3CCC(C(C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 350.81 g/mol. It features a piperidine ring substituted with an amino group and a trifluoromethyl group, along with a dihydroindenyl moiety. The structural characteristics suggest potential interactions with biological targets, influencing its activity.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against colon cancer cells (HCT116 and HT29) with IC50 values below 4 µM, indicating potent cytotoxicity. Notably, some derivatives demonstrated IC50 values under 1 µM, suggesting enhanced efficacy against malignant cells while maintaining lower toxicity towards non-malignant cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HCT116 | <1 |
| B | HT29 | <1 |
| C | Ca9-22 (OSCC) | 4.11 |
| D | HL60 (Leukemia) | 0.76 |
The mechanism of action appears to involve apoptotic pathways , characterized by caspase activation and mitochondrial membrane depolarization . The compounds induce reactive oxygen species (ROS) accumulation, which is associated with apoptosis in cancer cells.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer metabolism. For example, it has been proposed that the compound may inhibit pyruvate dehydrogenase kinases (PDKs), which play a crucial role in cancer cell metabolism and survival . Inhibition of PDKs leads to reduced cancer aggressiveness and enhanced sensitivity to chemotherapy.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in preclinical models:
- In Vitro Studies : The compound was tested on various human cancer cell lines, demonstrating selective cytotoxicity and lower toxicity towards normal cells. The results indicated that it could serve as a lead compound for further development in anticancer therapies.
- In Vivo Studies : Preliminary studies on animal models have shown promising results regarding tumor reduction and improved survival rates when administered alongside standard chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally or functionally related piperidine derivatives and methanone-linked analogs. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations
Lipophilicity and Bioavailability: The trifluoromethyl group in the target compound and its analogs (e.g., ) enhances membrane permeability, critical for CNS-targeted drugs. However, the amino group in the target compound introduces a hydrogen-bond donor, which may reduce blood-brain barrier penetration compared to non-polar analogs like Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone .
Structural Complexity : The 2-methyl-1,3-dihydroindenyl group in the target compound provides a rigid, planar structure absent in simpler piperidine derivatives. This may improve binding to flat binding pockets (e.g., GPCRs or kinases) compared to flexible scaffolds like 1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine () .
Pharmacological Potential: The imidazo-pyrrolo-pyrazine-containing analog () demonstrates how heteroaromatic systems can enhance affinity for nucleic acid-binding proteins or purinergic receptors. The target compound’s dihydroindenyl group may instead favor interactions with lipid-rich environments (e.g., membrane-bound enzymes) .
Notes
Data Limitations : Exact physicochemical data (e.g., XlogP, solubility) for the target compound are unavailable in public databases or patents. Values are inferred from structural analogs .
Structural Uniqueness: The combination of 3-amino-4-CF₃-piperidine and dihydroindenyl groups differentiates this compound from common piperidine-based drug candidates, warranting further experimental profiling.
Patent Relevance : The trifluoromethyl-piperidine motif is recurrent in recent patents (e.g., ), highlighting its industrial relevance for kinase inhibitors or antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
